molecular formula C8H10ClNO2 B2554870 5-Chloro-2-ethoxy-3-methoxypyridine CAS No. 2365418-40-0

5-Chloro-2-ethoxy-3-methoxypyridine

Cat. No.: B2554870
CAS No.: 2365418-40-0
M. Wt: 187.62
InChI Key: CMZVEIFMOQHDGF-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-3-methoxypyridine is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.63 . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClNO2/c1-3-12-7-4-6 (9)5-10-8 (7)11-2/h4-5H,3H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been used in various chemical reactions. For instance, 5-Chloro-2-methoxypyridine has been used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 187.63 . The compound’s refractive index is 1.5260, its boiling point is 181-182 °C, and its density is 1.193 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Reactivity

5-Chloro-2-ethoxy-3-methoxypyridine is an important chemical in the field of organic synthesis. A study by Kolder and Hertog (2010) described the synthesis of similar compounds, including 5-chloro-2-ethoxy-4-hydroxypyridine, and explored their reactivity towards various acids and halogens (Kolder & Hertog, 2010). This research underlines the compound's utility in creating diverse chemical structures.

Lithiation Studies

Gros et al. (2003) investigated the lithiation of 2-chloro and 2-methoxypyridine, which are structurally similar to this compound. Their findings on the critical role of certain protons in the pyridine nucleus for complete lithiation provide insights into the potential reactivity and applications of such compounds (Gros, Choppin, & Fort, 2003).

Charge Transfer Complexation

Alghanmi and Habeeb (2015) conducted a study on the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid. This research demonstrates the complexation behavior of methoxypyridine derivatives, suggesting potential applications in the development of new materials with unique electronic properties (Alghanmi & Habeeb, 2015).

Synthesis of Derivatives

Jianlong (2007) reported on the synthesis of 3-Methoxy-5-chloro-2,6-dinitropyridine from 3,5-dichloropyridine, a process involving multiple steps including substitution and nitration. This study showcases the potential of using this compound as a starting material in the synthesis of complex organic compounds (Jianlong, 2007).

Herbicidal Activity

Tajik and Dadras (2011) explored the synthesis of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and evaluated their herbicidal activity. This research suggests the potential application of this compound derivatives in agriculture as herbicides (Tajik & Dadras, 2011).

Biochemical Analysis

Biochemical Properties

5-Chloro-2-ethoxy-3-methoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monocarboxylate transporter 4 (MCT4), a lactate transporter that plays a central role in tumor pH modulation . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro treatment with compounds similar to this compound has been shown to inhibit lactate efflux and reduce cellular viability in cells expressing high levels of MCT4 . This indicates its potential impact on cellular metabolism and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound can be affected by various environmental factors, such as temperature and pH . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in cell viability and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Threshold effects have been observed in studies, where a specific dosage level is required to achieve the desired therapeutic effect without causing toxicity . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with MCT4 suggests that it may be actively transported across cell membranes, affecting its distribution within the body .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell. For example, its presence in the mitochondria may influence cellular respiration and energy production .

Properties

IUPAC Name

5-chloro-2-ethoxy-3-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZVEIFMOQHDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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